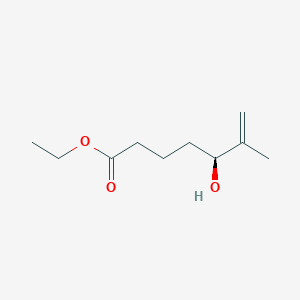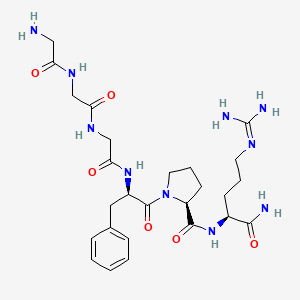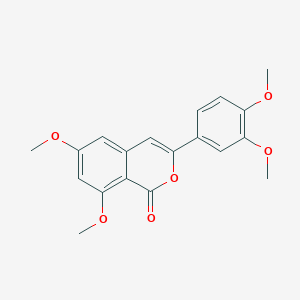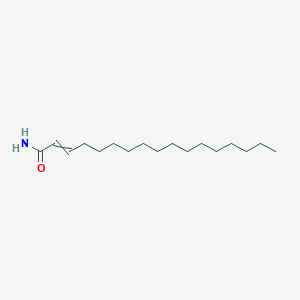
Heptadec-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadec-2-enamide is an organic compound belonging to the class of enamides, which are characterized by the presence of a double bond between the carbon and nitrogen atoms. Enamides are known for their stability and reactivity, making them valuable intermediates in organic synthesis. This compound, in particular, is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadec-2-enamide can be synthesized through several methods, including:
Electrophilic Activation of Amides: This method involves the use of LiHMDS (lithium hexamethyldisilazide) and triflic anhydride as both the electrophilic activator and oxidant.
Oxidative Desaturation of Amides: This approach employs Fe-assisted regioselective oxidative desaturation, providing an efficient route to enamides.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to its production.
Chemical Reactions Analysis
Types of Reactions: Heptadec-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into saturated amides.
Substitution: The double bond in this compound allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Reduction: Typical reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: Reagents such as halogens and organometallic compounds are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative desaturation can yield β-halogenated enamides .
Scientific Research Applications
Heptadec-2-enamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the formation of complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: The compound’s unique properties are leveraged in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
Heptadec-2-enamide can be compared with other similar compounds, such as:
Enamines: These compounds also contain a double bond between carbon and nitrogen but differ in their reactivity and stability.
Enecarbamates: These compounds are similar in structure but have different functional groups attached to the nitrogen atom.
Uniqueness: this compound’s unique combination of stability and reactivity makes it a valuable compound in various scientific fields. Its ability to undergo selective desaturation and substitution reactions sets it apart from other similar compounds .
Comparison with Similar Compounds
- Enamines
- Enecarbamates
- β-Halogenated Enamides
Properties
CAS No. |
141752-52-5 |
|---|---|
Molecular Formula |
C17H33NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
heptadec-2-enamide |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h15-16H,2-14H2,1H3,(H2,18,19) |
InChI Key |
RSMKZDLGPGBIOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
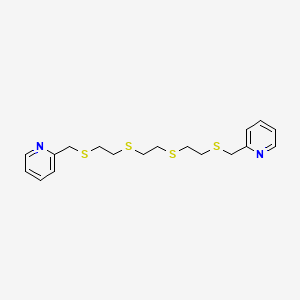
![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)
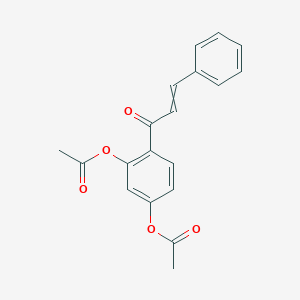
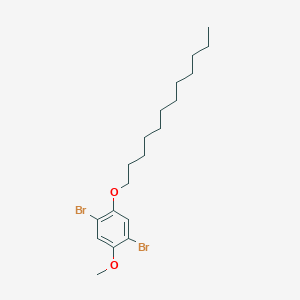
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
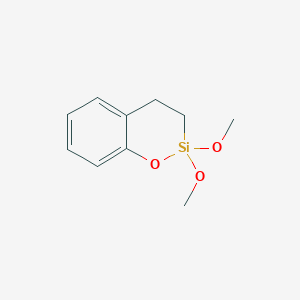
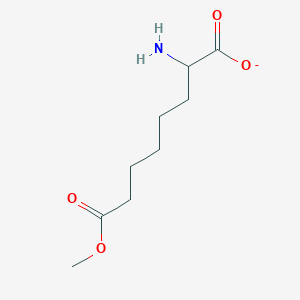
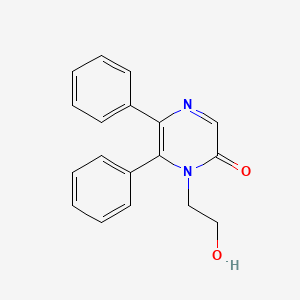
![2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine](/img/structure/B14262919.png)
![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
